molecular formula C12H11NO2 B158344 3-Methyl-4-acetyl-5-phenylisoxazole CAS No. 127916-08-9

3-Methyl-4-acetyl-5-phenylisoxazole

Cat. No. B158344
M. Wt: 201.22 g/mol
InChI Key: ZANKIGGWTAOTSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-4-acetyl-5-phenylisoxazole, also known as MAPI, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MAPI is a derivative of isoxazole and has a unique chemical structure that makes it a suitable candidate for different types of scientific research.

Scientific Research Applications

3-Methyl-4-acetyl-5-phenylisoxazole has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. 3-Methyl-4-acetyl-5-phenylisoxazole has been reported to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs for the treatment of inflammatory and pain-related disorders. 3-Methyl-4-acetyl-5-phenylisoxazole has also been shown to have anticonvulsant and anti-epileptic effects, indicating its potential use in the treatment of neurological disorders. Additionally, 3-Methyl-4-acetyl-5-phenylisoxazole has been reported to exhibit antioxidant and antimicrobial properties, making it a suitable candidate for the development of new antimicrobial agents.

Mechanism Of Action

The exact mechanism of action of 3-Methyl-4-acetyl-5-phenylisoxazole is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 3-Methyl-4-acetyl-5-phenylisoxazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2 activity, 3-Methyl-4-acetyl-5-phenylisoxazole can reduce inflammation and pain. 3-Methyl-4-acetyl-5-phenylisoxazole has also been reported to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal activity. By modulating GABA receptor activity, 3-Methyl-4-acetyl-5-phenylisoxazole can exert anticonvulsant and anti-epileptic effects.

Biochemical And Physiological Effects

3-Methyl-4-acetyl-5-phenylisoxazole has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, anticonvulsant, and antioxidant effects. 3-Methyl-4-acetyl-5-phenylisoxazole has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in the body. By reducing the levels of these cytokines, 3-Methyl-4-acetyl-5-phenylisoxazole can reduce inflammation and pain. 3-Methyl-4-acetyl-5-phenylisoxazole has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in the body. By increasing the levels of these enzymes, 3-Methyl-4-acetyl-5-phenylisoxazole can protect the body against oxidative stress.

Advantages And Limitations For Lab Experiments

3-Methyl-4-acetyl-5-phenylisoxazole has several advantages for lab experiments, including its unique chemical structure, which makes it a suitable candidate for various types of scientific research. 3-Methyl-4-acetyl-5-phenylisoxazole is also relatively easy to synthesize, which makes it readily available for laboratory use. However, 3-Methyl-4-acetyl-5-phenylisoxazole has some limitations for lab experiments, including its potential toxicity and the need for precise control of reaction conditions during synthesis.

Future Directions

There are several future directions for the research of 3-Methyl-4-acetyl-5-phenylisoxazole. One potential direction is the development of new drugs based on the chemical structure of 3-Methyl-4-acetyl-5-phenylisoxazole. 3-Methyl-4-acetyl-5-phenylisoxazole has shown promising results in preclinical studies for the treatment of various disorders, including inflammatory, pain-related, and neurological disorders. Another potential direction is the investigation of the molecular mechanisms underlying the effects of 3-Methyl-4-acetyl-5-phenylisoxazole. The exact mechanisms of action of 3-Methyl-4-acetyl-5-phenylisoxazole are not fully understood, and further research is needed to elucidate these mechanisms. Additionally, the potential toxicity of 3-Methyl-4-acetyl-5-phenylisoxazole needs to be further investigated to ensure its safety for use in humans.

properties

CAS RN

127916-08-9

Product Name

3-Methyl-4-acetyl-5-phenylisoxazole

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

1-(3-methyl-5-phenyl-1,2-oxazol-4-yl)ethanone

InChI

InChI=1S/C12H11NO2/c1-8-11(9(2)14)12(15-13-8)10-6-4-3-5-7-10/h3-7H,1-2H3

InChI Key

ZANKIGGWTAOTSO-UHFFFAOYSA-N

SMILES

CC1=NOC(=C1C(=O)C)C2=CC=CC=C2

Canonical SMILES

CC1=NOC(=C1C(=O)C)C2=CC=CC=C2

synonyms

Ethanone, 1-(3-methyl-5-phenyl-4-isoxazolyl)- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a dichloromethane solution of oxalyl chloride was added DMSO at −78° C., the mixture was stirred at −78° C. for 15 min and followed by addition of a dichloromethane solution of compound the above Compound 26. The reaction mixture was stirred for 30 min at −78° C., then triethylamine was added, after which the reaction mixture was allowed to warm to room temperature gradually. To the reaction mixture was added ethyl acetate and brine. The organic phase was dried over magnesium sulfate, and the solvent was removed under reduced pressure. The crude product, obtained in 94% yield, was used directly for the next step without purification.
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